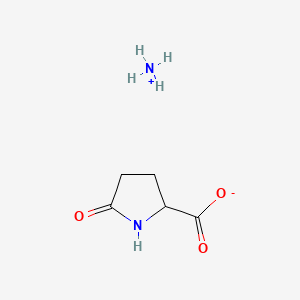
Ammonium 5-oxo-DL-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium 5-oxo-DL-prolinate can be synthesized through various chemical reactions involving proline derivatives. One common method involves the reaction of proline with ammonium hydroxide under controlled conditions to form the desired compound . The reaction typically requires specific temperature and pH conditions to ensure the formation of the ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where proline and ammonium hydroxide are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ammonium 5-oxo-DL-prolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the 5-oxo group to other functional groups.
Substitution: The ammonium ion can be substituted with other cations in certain reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically require specific conditions such as temperature control and pH adjustment to proceed efficiently .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Ammonium 5-oxo-DL-prolinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of ammonium 5-oxo-DL-prolinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic processes. Its effects are mediated through binding to enzymes and altering their activity, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
5-oxo-L-proline: An optically active form of 5-oxoproline with L-configuration.
5-oxo-D-proline: The D-enantiomer of 5-oxoproline.
Uniqueness
Ammonium 5-oxo-DL-prolinate is unique due to its specific structure, which includes both the ammonium ion and the 5-oxo group. This combination imparts distinct chemical properties and reactivity compared to other proline derivatives .
Biological Activity
Ammonium 5-oxo-DL-prolinate, a derivative of pyroglutamic acid (5-oxoproline), has garnered attention due to its potential biological activities. This article explores its biological mechanisms, effects on cellular processes, and relevant case studies.
Overview of this compound
This compound is the ammonium salt of 5-oxoproline, an amino acid derivative that plays a significant role in various metabolic pathways, particularly in the context of glutathione metabolism and oxidative stress responses. Pyroglutamic acid itself is a naturally occurring compound that can be formed from glutamate and is involved in numerous physiological processes.
Biological Mechanisms
- Metabolic Role :
-
Cellular Signaling :
- Research indicates that 5-oxoproline can influence cellular signaling pathways. For instance, it has been shown to regulate the expression of certain operons in Salmonella, which are crucial during host invasion. This regulation occurs through indirect mechanisms involving changes in pH rather than direct competition with structurally similar amino acids like l-proline .
- Oxidative Stress Response :
Table 1: Summary of Biological Activities
Case Study 1: Role in Salmonella Pathogenesis
A study characterized the sensing pathways of 5-oxoproline in Salmonella, revealing that exposure to this compound upregulates specific operons associated with virulence during host invasion. The findings suggest that 5-oxoproline acts as a signaling molecule that enhances bacterial adaptability to host environments .
Case Study 2: Impact on Oxidative Stress
In a clinical context, elevated levels of pyroglutamic acid were observed in patients with metabolic disorders linked to oxidative stress. The accumulation of this metabolite was indicative of impaired glutathione metabolism, suggesting that interventions targeting its pathways could be beneficial for managing oxidative damage .
Properties
CAS No. |
5497-58-5 |
|---|---|
Molecular Formula |
C5H10N2O3 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
azanium;5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C5H7NO3.H3N/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);1H3 |
InChI Key |
PYJZQCNNPABSAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















